molecular formula C14H9BrO2 B2764620 3-(4-Bromophenyl)-1-benzofuran-5-ol CAS No. 1630763-94-8

3-(4-Bromophenyl)-1-benzofuran-5-ol

Cat. No.: B2764620
CAS No.: 1630763-94-8
M. Wt: 289.128
InChI Key: VHUZYPXARIFVSE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromophenyl group attached to the benzofuran moiety. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-benzofuran-5-ol typically involves the bromination of a benzofuran precursor. One common method is the bromination of 1-benzofuran-5-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-1-benzofuran-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-benzofuran-5-ol is unique due to its benzofuran core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromophenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUZYPXARIFVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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